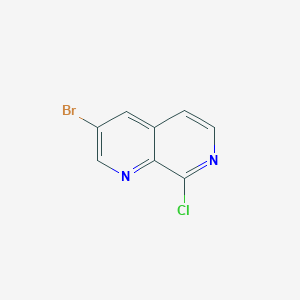

3-Bromo-8-chloro-1,7-naphthyridine

Descripción

Overview of N-Heterocyclic Compounds in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are organic molecules that feature a ring structure composed of atoms of at least two different elements, one of which must be nitrogen. This class of compounds is of immense importance in medicinal chemistry, forming the structural core of a vast number of natural products, vitamins, and synthetic drugs. researchgate.netwur.nl In fact, an analysis of FDA-approved drugs revealed that 59% of unique small-molecule drugs contain a nitrogen heterocycle. researchgate.net

Their prevalence stems from their unique chemical properties. The nitrogen atoms can act as hydrogen bond donors or acceptors, which is crucial for binding to biological targets like enzymes and receptors. acs.org Furthermore, the rigid ring structures of these compounds provide a well-defined three-dimensional scaffold that can be systematically modified to optimize pharmacological activity. acs.orgmdpi.com These compounds exhibit a wide array of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and anticonvulsant properties. wur.nlmdpi.comcymitquimica.com

The Naphthyridine Scaffold: Isomers and Significance

Naphthyridines are a class of bicyclic heterocyclic compounds consisting of two fused pyridine (B92270) rings. They are also referred to as benzodiazines or diazanaphthalenes. nih.gov Depending on the position of the two nitrogen atoms in the fused ring system, there are six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine (B1199556). nih.govacs.org

Each isomeric scaffold possesses a unique electronic distribution and steric profile, leading to different biological activities and making the naphthyridine core a "privileged scaffold" in drug discovery. The 1,8-naphthyridine (B1210474) isomer, for instance, is famously the core of nalidixic acid, an early quinolone antibiotic that inhibits bacterial DNA gyrase. echemi.comnih.gov This discovery spurred extensive research into 1,8-naphthyridine derivatives, leading to the development of numerous antibacterial agents. acs.orgnih.govcymitquimica.com The diverse biological potential of the naphthyridine family as a whole continues to attract significant scientific interest. nih.gov

Table 1: Isomers of Naphthyridine

| Isomer Name | Structure |

| 1,5-Naphthyridine (B1222797) | |

| 1,6-Naphthyridine (B1220473) | |

| 1,7-Naphthyridine (B1217170) | |

| 1,8-Naphthyridine | |

| 2,6-Naphthyridine (B1209661) | |

| 2,7-Naphthyridine |

Focus on 1,7-Naphthyridine Isomer in Academic Research

While the 1,8-isomer has historically received the most attention due to the success of nalidixic acid, the 1,7-naphthyridine scaffold is an area of growing academic and industrial research. nih.gov Researchers have developed various synthetic strategies to access this particular ring system. For example, the cyclization of 3-aminopyridine (B143674) 1-oxide with ethoxymethylenemalonic ester is a known route to produce a 4-hydroxy-1,7-naphthyridine, which can be subsequently chlorinated. acs.org Studies have also explored the amination of the 1,7-naphthyridine ring, showing that initial adduct formation with potassium amide occurs at the C-2 and C-8 positions, demonstrating the reactivity of this scaffold. wur.nl

Derivatives of 1,7-naphthyridine have shown significant biological potential. For instance, Bisleuconothine A, a naturally occurring 1,7-naphthyridine alkaloid, has demonstrated anticancer properties by inhibiting the WNT signaling pathway. nih.gov Furthermore, synthetic 1,7-naphthyridine derivatives have been investigated as potent and highly specific inhibitors of phosphodiesterase 5 (PDE5), an important target for therapeutic intervention.

Halogenated Naphthyridine Derivatives: Research Context

In the context of naphthyridines, halogenation has proven to be a powerful tool. For example, the introduction of a fluorine atom into the 1,8-naphthyridine core of nalidixic acid was a key step in the development of the highly successful fluoroquinolone antibiotics, such as Enoxacin. echemi.comnih.gov Research has shown that the presence and position of halogen atoms on the naphthyridine ring can significantly impact antimicrobial activity. researchgate.net For instance, the introduction of a bromine atom at the C-6 position of certain 1,8-naphthyridinone derivatives was found to enhance their antibacterial activity against B. subtilis. echemi.com

Influence of Halogenation on Bioactivity

The introduction of halogens can enhance bioactivity through several mechanisms. Halogens can form "halogen bonds," a type of non-covalent interaction with biological targets that can stabilize the drug-receptor complex and increase binding affinity. researchgate.net They can also block sites of metabolism, thereby increasing the drug's half-life in the body. The electron-withdrawing nature of halogens can also alter the electronic properties of the entire molecule, influencing its reactivity and interaction with biological systems. cymitquimica.com

Studies on various heterocyclic compounds have repeatedly demonstrated the positive impact of halogenation. For example, halogenated 1,8-naphthyridine-3-carboxamide derivatives have shown potent cytotoxicity against various cancer cell lines. Similarly, research on other dihalogenated naphthyridine isomers, such as 2-bromo-3-chloro-1,8-naphthyridine, highlights their importance as reactive intermediates in the synthesis of new potential therapeutic agents. cymitquimica.com The strategic placement of different halogens on a scaffold allows for fine-tuning of its biological profile.

Rationale for Academic Investigation of 3-Bromo-8-chloro-1,7-naphthyridine

The academic interest in this compound (CAS Number: 1260670-05-0) stems from its potential as a versatile chemical building block for drug discovery and materials science. bldpharm.com The compound features the promising 1,7-naphthyridine core, which is associated with a range of biological activities. nih.gov

Crucially, it is a dihalogenated derivative with two different halogens—bromine and chlorine—at distinct positions (C-3 and C-8). This differential halogenation is of significant interest in synthetic and medicinal chemistry. The different reactivity of the C-Br and C-Cl bonds allows for regioselective functionalization. For instance, carbon-bromine bonds are typically more reactive than carbon-chlorine bonds in common cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This reactivity difference enables chemists to selectively modify one position of the molecule while leaving the other halogen intact for a subsequent, different chemical transformation.

This built-in selectivity makes this compound an ideal starting material for the synthesis of complex, polysubstituted 1,7-naphthyridine libraries. By systematically introducing a variety of chemical groups at the 3- and 8-positions, researchers can efficiently generate a diverse set of molecules. This approach is fundamental to structure-activity relationship (SAR) studies, where the goal is to understand how specific structural changes affect a compound's biological activity and to optimize it for a desired therapeutic effect. Therefore, the rationale for investigating this specific compound is its utility as a strategic precursor for creating novel and diverse chemical entities with potential applications in medicine and beyond.

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-8-chloro-1,7-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-6-3-5-1-2-11-8(10)7(5)12-4-6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPVDMUXVYEYPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=NC=C(C=C21)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260670-05-0 | |

| Record name | 3-bromo-8-chloro-1,7-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

For 3-Bromo-8-chloro-1,7-naphthyridine, the ¹H NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the naphthyridine core (H-2, H-4, H-5, and H-6). The chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants of these protons would provide definitive information about their relative positions. Similarly, the ¹³C NMR spectrum would display eight signals for the eight carbon atoms of the naphthyridine ring, with their chemical shifts indicating their electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: The following table is a hypothetical representation as experimental data is not publicly available. Actual values may vary.)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | 8.8 - 9.2 | 150 - 155 |

| C3 | - | 120 - 125 |

| C4 | 8.0 - 8.4 | 140 - 145 |

| C4a | - | 128 - 132 |

| C5 | 7.6 - 8.0 | 122 - 126 |

| C6 | 8.5 - 8.9 | 135 - 140 |

| C8 | - | 148 - 152 |

| C8a | - | 145 - 150 |

This table is for illustrative purposes only.

Two-dimensional NMR techniques would be essential to unambiguously assign the proton and carbon signals.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons (e.g., H-5 and H-6).

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is crucial for confirming the placement of the bromo and chloro substituents and assigning the quaternary carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

MS is used to determine the molecular weight and can provide structural clues based on fragmentation patterns. The molecular formula for this compound is C₈H₄BrClN₂.

HRMS would provide the exact mass of the molecule, confirming its elemental composition. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion peak.

Table 2: Predicted Mass Spectrometry Data for this compound (Note: This table is based on theoretical calculations.)

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₄BrClN₂ |

| Exact Mass [M]⁺ | 241.9246 |

| Molecular Weight | 243.49 |

| Predicted M+H Peak | 242.9324 |

This table is for illustrative purposes only. Exact mass corresponds to the most abundant isotopes, ⁷⁹Br and ³⁵Cl.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the types of chemical bonds and functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to the aromatic C-H and C=C/C=N bonds.

Table 3: Predicted IR Absorption Bands for this compound (Note: This table is a hypothetical representation.)

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C and C=N Stretch | 1500 - 1650 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

This table is for illustrative purposes only.

X-ray Crystallography for Solid-State Structure and Conformation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide unequivocal proof of its structure. This technique would determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles, confirming the substitution pattern and planarity of the naphthyridine ring system. To date, no public crystal structure data has been found for this compound.

Chromatographic Purity Assessment (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful analytical techniques essential for determining the purity of pharmaceutical intermediates and other chemical compounds. These methods separate components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). This allows for the quantification of the main compound and the detection of any impurities.

For halogenated naphthyridines, reversed-phase HPLC is a commonly utilized method. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds interact more strongly with the column and thus have longer retention times.

Detailed Research Findings

Specific, in-depth research articles detailing the validation of HPLC or UPLC methods for This compound are not readily found in the public domain. Commercial suppliers of this compound indicate its purity is assessed by these methods, often achieving levels greater than 95% to 98%. ambeed.comlgcstandards.com For instance, a related isomer, 3-Bromo-8-chloro-1,5-naphthyridine , has been reported with a purity of over 95% as determined by HPLC. lgcstandards.com This suggests that standardized HPLC methods are the industry norm for quality control of this class of compounds.

A typical HPLC analysis for a compound like This compound would involve the parameters outlined in the hypothetical data tables below. These tables are constructed based on common practices for the analysis of small organic molecules and related heterocyclic compounds.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Typical Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | e.g., 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Detection Wavelength | UV, e.g., 254 nm or based on UV-Vis spectrum |

| Injection Volume | 5-10 µL |

UPLC, a more recent advancement, operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures. This results in faster analysis times, better resolution, and increased sensitivity.

Table 2: Illustrative UPLC Method Parameters

| Parameter | Typical Value |

| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 10% to 98% B over 3 minutes |

| Flow Rate | 0.5-0.8 mL/min |

| Column Temperature | 40-50 °C |

| Detection Wavelength | UV, e.g., 254 nm |

| Injection Volume | 1-2 µL |

In a typical purity analysis, a solution of This compound would be injected into the chromatograph. The resulting chromatogram would show a major peak corresponding to the compound and potentially several smaller peaks representing impurities. The purity is then calculated based on the relative area of the main peak to the total area of all peaks. For method validation, parameters such as linearity, accuracy, precision, specificity, and limit of detection would be established.

Although specific published chromatograms and detailed validation reports for This compound are scarce, the established use of HPLC and UPLC for its quality control by chemical suppliers confirms the utility and reliability of these techniques for assessing its purity.

Computational Chemistry and in Silico Approaches for 3 Bromo 8 Chloro 1,7 Naphthyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy levels, which collectively dictate the compound's chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. ijcce.ac.ir It has proven effective for confirming experimental data on molecular geometry, vibrational frequencies, and thermodynamic properties. ijcce.ac.ir DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it a computationally efficient yet accurate approach for medium to large-sized molecules. ijcce.ac.iracs.org

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. rsc.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. kbhgroup.inrsc.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. dergipark.org.tr In FMO analysis, the distribution of these orbitals across the molecule is also examined. For example, in related naphthyridine derivatives, the HOMO is often located over the naphthalene (B1677914) ring system, while the LUMO may be distributed across other parts of the molecule, indicating the likely sites for electrophilic and nucleophilic attack. kbhgroup.in

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Related Heterocyclic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| 2-(p-tolyl)-2,3-dihydro-1H-perimidine | -4.85 | -0.60 | 4.25 | kbhgroup.in |

| 6-Amino-3-chlorobenzophenone | -6.049 | -2.276 | 3.773 | chemrevlett.com |

| Tetrahydrobenzothiazole Derivative 8 | - | - | 4.1696 | dergipark.org.tr |

| Tetrahydrobenzothiazole Derivative 6 | - | - | 6.7898 | dergipark.org.tr |

This table presents data from related heterocyclic compounds to illustrate the typical values obtained from FMO analysis, as specific data for 3-Bromo-8-chloro-1,7-naphthyridine is not available in the cited literature.

Global reactivity descriptors, derived from HOMO and LUMO energies via Koopman's theorem, provide quantitative measures of a molecule's reactivity. kbhgroup.inuctm.edu These descriptors include:

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. It is calculated as half the HOMO-LUMO energy gap. Molecules with high hardness are more stable and less reactive. dergipark.org.tr

Chemical Softness (S): The reciprocal of hardness (S = 1/2η), it indicates a molecule's polarizability and reactivity. ijcce.ac.irkbhgroup.in A softer molecule is generally more reactive. dergipark.org.tr

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, indicating its behavior as an electrophile. dergipark.org.trresearchgate.net A higher electrophilicity index suggests a greater capacity to interact with nucleophiles. dergipark.org.tr

These parameters are crucial for predicting how a molecule will behave in a chemical reaction and can help in designing molecules with desired reactivity profiles. rsc.org For example, a high electrophilicity index for a drug candidate might suggest a strong binding affinity to electron-rich sites in a biological target. kbhgroup.in

Table 2: Illustrative Global Reactivity Descriptors for a Related Heterocyclic Compound

| Parameter | Formula | Value | Source |

|---|---|---|---|

| 2-(p-tolyl)-2,3-dihydro-1H-perimidine (TDHP) | kbhgroup.in | ||

| Ionization Potential (I) | -EHOMO | 4.85 eV | kbhgroup.in |

| Electron Affinity (A) | -ELUMO | 0.60 eV | kbhgroup.in |

| Chemical Hardness (η) | (I-A)/2 | 2.12 eV | kbhgroup.in |

| Chemical Softness (S) | 1/η | 0.47 eV-1 | kbhgroup.in |

This table presents data from a related heterocyclic compound to illustrate typical values. Specific data for this compound is not available in the cited literature.

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in drug design for predicting the binding mode and affinity of a potential drug candidate to its biological target.

Molecular docking simulations place a ligand, such as this compound, into the binding site of a target protein to predict its conformation and interactions. researchgate.net The process reveals the most likely binding mode and helps to understand the structural basis of molecular recognition. Studies on similar naphthyridine-based compounds have shown that they can fit into the binding pockets of various enzymes, such as kinases or penicillin-binding proteins. researchgate.net The specific orientation is governed by a combination of factors, including shape complementarity between the ligand and the binding site, as well as the formation of favorable intermolecular interactions. The bromine and chlorine atoms on the this compound scaffold can significantly influence its binding orientation due to their size, electronegativity, and ability to form halogen bonds. nih.gov

The stability of a ligand-protein complex is determined by the sum of various non-covalent interactions. Molecular docking analysis provides detailed information on these interactions:

Hydrogen Bonding: These are crucial for specificity and affinity. In related naphthyridinone inhibitors, hydrogen bonds are frequently observed between the heterocyclic nitrogen atoms or carbonyl groups and amino acid residues like Lysine, Asparagine, or Threonine in the protein's active site. researchgate.netnih.gov

Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and protein. The aromatic rings of the naphthyridine core are well-suited to form hydrophobic and π-stacking interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, and Tryptophan. nih.govsemanticscholar.org

Electrostatic Interactions: These include salt bridges and cation-π interactions. The electron distribution on the naphthyridine ring system, influenced by its nitrogen atoms and halogen substituents, can lead to favorable electrostatic contacts with charged or polar residues in the binding pocket. uri.edu Halogen atoms, like the bromine and chlorine in the title compound, can also participate in halogen bonding, a specific type of non-covalent interaction where the halogen acts as an electrophilic center interacting with a nucleophilic site like a backbone carbonyl oxygen. nih.gov

Table 3: Common Ligand-Protein Interactions Observed for Naphthyridine Scaffolds

| Interaction Type | Ligand Feature | Interacting Protein Residue (Examples) | Source |

|---|---|---|---|

| Hydrogen Bond | Naphthyridine Nitrogen, Carbonyl Oxygen | Lysine, Asparagine, Threonine, Arginine | researchgate.netnih.gov |

| π-π Stacking | Aromatic Rings | Phenylalanine, Tyrosine, Tryptophan, Histidine | nih.gov |

| Hydrophobic Contact | Aromatic Rings, Alkyl groups | Alanine, Valine, Leucine, Isoleucine, Methionine | vulcanchem.comethz.ch |

| Halogen Bond | Bromine, Chlorine atoms | Backbone Carbonyl Oxygen, Serine, Threonine | nih.gov |

| Cation-π | Aromatic Rings | Lysine, Arginine | nih.gov |

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov This technique allows researchers to observe the dynamic behavior of a ligand-target complex, providing insights into its stability, conformational changes, and the nature of intermolecular interactions that are not apparent from static models. nih.govrsc.org

While specific MD simulation studies on this compound are not yet prevalent in published literature, the methodology has been extensively applied to related halogenated and non-halogenated naphthyridine derivatives to assess their binding stability with various protein targets. rsc.orgresearchgate.net For instance, MD simulations have been used to investigate the stability of 1,8-naphthyridine (B1210474) hybrids targeting the InhA enzyme from Mycobacterium tuberculosis and to confirm the binding modes of inhibitors for Janus kinases (JAKs). rsc.orgmdpi.com

A hypothetical MD simulation of a this compound-protein complex would involve several key steps:

System Preparation: Building a model of the complex, solvating it in a water box, and adding ions to neutralize the system.

Simulation: Running the simulation for a sufficient time (e.g., nanoseconds) to allow the complex to reach equilibrium.

Analysis: Analyzing the trajectory to calculate parameters like Root Mean Square Deviation (RMSD) to assess conformational stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and intermolecular hydrogen bonds and other non-covalent interactions over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By correlating molecular descriptors (numerical representations of chemical properties) with activity, QSAR models can predict the potency of new, untested compounds.

No specific QSAR models have been published for this compound itself. However, the principles are well-established and have been applied to various classes of naphthyridine derivatives. researchgate.net A QSAR study for a series of analogues based on the this compound scaffold would be instrumental in optimizing its biological activity.

To build a QSAR model, various molecular descriptors that quantify the physicochemical properties of the molecules are calculated. These descriptors are then correlated with the experimentally determined biological activity (e.g., IC₅₀ values). For this compound and its analogues, key descriptors would include:

Electronic Descriptors: These describe the electron distribution in the molecule. The high electronegativity of the chlorine and bromine atoms significantly influences the electronic properties of the naphthyridine core. Descriptors like dipole moment, partial atomic charges, and HOMO/LUMO energies would be critical.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific steric parameters (e.g., molar refractivity) would define the spatial constraints for binding to a target.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity (e.g., LogP), which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Descriptors: These are numerical indices that describe the connectivity and branching of the molecule.

In a hypothetical QSAR study, the bromine at position 3 and the chlorine at position 8 would be major contributors to the variance in these descriptors across a series of analogues, directly impacting the resulting biological activity. For example, studies on other halogenated heterocycles have shown that the presence and position of halogens can create a binding site pocket with a high affinity for such substitutions. nih.gov

Table 1: Conceptual Descriptors for a QSAR Study of this compound Analogues

| Descriptor Class | Specific Descriptor Example | Potential Influence on Biological Activity |

| Electronic | Partial Charge on N1/N7 | Governs electrostatic and hydrogen bonding interactions with the biological target. |

| Electronic | HOMO/LUMO Energy Gap | Relates to the chemical reactivity and stability of the molecule. |

| Steric | Molecular Volume | Defines the size and shape constraints of the binding pocket. |

| Steric | Molar Refractivity | Accounts for both volume and polarizability of substituents. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and ADME properties. |

| Topological | Wiener Index | Encodes information about molecular branching and overall topology. |

A robust QSAR model must not only fit the existing data well but also accurately predict the activity of new compounds. The predictive power of a QSAR equation is assessed through rigorous validation techniques.

Internal Validation (Cross-validation): The most common method is Leave-One-Out Cross-Validation (LOO-CV). In this process, one compound is removed from the dataset, a QSAR model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated until every compound has been left out once. The resulting cross-validated correlation coefficient (q²) is a measure of the model's internal predictive ability. A high q² value (typically > 0.5) indicates a robust and predictive model.

External Validation: The most stringent test involves an external test set. The initial dataset is split into a training set (to build the model) and a test set (to validate it). The model is built using only the training set and then used to predict the activities of the compounds in the test set, which were not used in model development. The predictive ability is then assessed by the correlation between the predicted and experimental activities for the test set (R²_pred).

For a series of this compound derivatives, a validated QSAR model would be a powerful tool to prioritize the synthesis of compounds with the highest predicted potency, thereby saving time and resources in the drug discovery process.

Pharmacophore Modeling and Virtual Screening for Drug Discovery

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for a molecule to exert a specific biological activity. ijper.orgnih.gov These features include hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. A pharmacophore model can be used as a 3D query to search large chemical databases (virtual screening) to identify novel compounds that match the model and are therefore likely to be active. mdpi.comijper.org

While no pharmacophore models have been specifically developed from this compound, the methodology has been successfully applied to other naphthyridine-based inhibitors. For example, pharmacophore models have been crucial in identifying HIV-1 integrase inhibitors based on a 1,6-naphthyridine (B1220473) core and Tpl2 kinase inhibitors with a 1,7-naphthyridine (B1217170) scaffold. ijper.orgnih.gov

The process for this compound would involve:

Model Generation: A pharmacophore model could be generated in two ways:

Ligand-Based: If a set of active compounds with the 1,7-naphthyridine core is known, they can be superimposed to identify common chemical features. ijper.org

Structure-Based: If the 3D structure of the biological target is known (e.g., from X-ray crystallography), the key interaction points between the ligand and the protein's binding site can be mapped to create a pharmacophore. ijper.org

Virtual Screening: The generated pharmacophore model is then used as a filter to screen databases like ZINC or DrugBank. ijper.org Compounds from the database that match the pharmacophoric features are selected as "hits."

Docking and Filtering: These hits are then typically subjected to molecular docking to predict their binding mode and affinity, followed by filtering based on drug-likeness rules (e.g., Lipinski's Rule of Five) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. ijper.org

For this compound, the two nitrogen atoms would likely serve as hydrogen bond acceptors, the aromatic rings as hydrophobic features, and the halogen atoms could contribute to specific interactions or act as hydrophobic features themselves. A successful virtual screening campaign could identify new chemical scaffolds that retain the essential pharmacophoric features of the parent compound but possess improved properties.

Analysis of Structure-Activity Relationships (SAR) in Halogenated Naphthyridines

Structure-Activity Relationship (SAR) studies investigate how changes in the structure of a molecule affect its biological activity. For halogenated naphthyridines, the type of halogen, its position on the ring system, and its interplay with other substituents are critical determinants of potency and selectivity. researchgate.netresearchgate.net

The presence of bromine at position 3 and chlorine at position 8 on the 1,7-naphthyridine scaffold is expected to significantly influence its biological profile. Halogen atoms affect the molecule's electronics, lipophilicity, and steric profile. They can also participate in specific, highly directional interactions known as halogen bonds, which can be crucial for high-affinity binding to a protein target. nih.gov

Analysis of SAR from various halogenated naphthyridine isomers provides valuable insights that can be extrapolated to this compound:

Influence of Halogen Type: In some series of bioactive compounds, bromine substitution has been found to be more potent than chlorine or fluorine. nih.gov For certain quinolones, however, fluorine at the C-8 position conferred the best activity against Gram-positive organisms, superior to chlorine or a simple naphthyridine ring system. researchgate.net This highlights that the optimal halogen is context- and target-dependent.

Influence of Halogen Position: The position of halogenation is paramount. For instance, in a series of 1,8-naphthyridinones, the introduction of a bromine atom at the C-6 position was found to enhance antibacterial activity. nih.gov In another study, substitution at the C-7 position of the 1,8-naphthyridine ring with aminopyrrolidine functionalities was found to be essential for potent cytotoxicity. researchgate.net

Table 2: Summary of Selected SAR Findings for Halogenated Naphthyridine Derivatives

| Naphthyridine Scaffold | Halogen Position & Type | Biological Activity | Finding | Reference |

| 1,8-Naphthyridinone | C-6 Bromo | Antibacterial | Introduction of bromine enhanced antibacterial activity. | nih.gov |

| 1,8-Naphthyridine | C-7 Chloro | Antitumor | 7-Chloro-1,8-naphthyridine is a key intermediate for potent antitumor agents. | researchgate.net |

| Quinolone/Naphthyridine | C-8 Fluoro vs. Chloro | Antibacterial | C-8 substituent activity order: F > naphthyridine > Cl against Gram-positive bacteria. | researchgate.net |

| Salicylic Acid Chalcones | Ring A Bromo vs. Chloro/Fluoro | HIV-1 Integrase Inhibition | Compounds with a Br substituent were the most active, followed by F, then Cl. | nih.gov |

| 2,7-Naphthyridine (B1199556) | C-1 Chloro | Neurotropic Activity | 1-Chloro-2,7-naphthyridines serve as precursors for various neurotropic agents. | mdpi.com |

These findings underscore the importance of the specific halogenation pattern. For this compound, the bromine at C-3 and chlorine at C-8 would need to be systematically explored through the synthesis and testing of analogues to fully delineate their contribution to its biological activity profile.

Investigation of Biological Activities and Pharmacological Potential

Antimicrobial Activity Studies

Naphthyridine derivatives are recognized for their broad-spectrum antimicrobial properties. The introduction of halogen atoms, such as bromine and chlorine, into the naphthyridine core can significantly influence their activity and spectrum.

Halogenated naphthyridines, including compounds structurally related to 3-Bromo-8-chloro-1,7-naphthyridine, have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain 1,8-naphthyridine (B1210474) derivatives have shown inhibitory activity against spore germination of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net The presence of halogen atoms is often crucial for the antimicrobial activity of naphthyridine derivatives. irjet.net Studies on various halogenated naphthyridines indicate that these compounds can be effective against a range of bacteria, including multi-resistant strains. mdpi.com

The primary mechanism of antibacterial action for many naphthyridine derivatives is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. nih.gov The binding of these compounds to the enzyme-DNA complex stabilizes single-strand DNA cleavage breaks, a key step in their inhibitory action. nih.gov The interaction is often stabilized by halogen bonds between the halogen atoms on the naphthyridine scaffold and the enzyme. mdpi.comacs.org Specifically, some brominated naphthyridines have been validated as DNA gyrase inhibitors through Minimum Inhibitory Concentration (MIC) assays against Gram-positive pathogens.

In addition to antibacterial activity, certain halogenated naphthyridine derivatives have also exhibited antifungal properties. irjet.net For example, some 1,8-naphthyridine derivatives have shown fungicidal activity against Candida species. ijpsonline.com The presence of halogen atoms appears to be a contributing factor to the antifungal potential of these compounds. irjet.net

The position and number of halogen atoms on the naphthyridine ring are critical determinants of the antimicrobial spectrum and potency. irjet.netmdpi.com Research has shown that the type of halogen (e.g., bromine, chlorine) and its specific location on the scaffold can significantly affect the compound's activity against different microbial strains. irjet.netmdpi.com For instance, the presence of a halogen at the C-8 position has been noted as important for higher antimicrobial activity. irjet.net Furthermore, increasing the number of halogen atoms can enhance the antimicrobial effect. irjet.net The size and polarizability of the halogen atom also play a role, with larger halogens sometimes leading to increased potency due to stronger halogen bond formation with the target enzymes. mdpi.comacs.org

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Anticancer and Cytotoxicity Investigations.

Naphthyridine derivatives have emerged as a promising class of compounds in the search for new anticancer agents. ekb.eg Their mechanisms of action are diverse and can include the inhibition of enzymes crucial for cancer cell proliferation and survival.

One of the key anticancer mechanisms of naphthyridine derivatives is the inhibition of various kinases and other enzymes that are dysregulated in cancer. ekb.eg For example, certain 1,7-naphthyridine (B1217170) derivatives have been identified as potent and selective inhibitors of PIP4K2A, a kinase implicated in cancer. acs.org The interaction often involves the formation of hydrogen bonds and other electronic interactions within the ATP binding site of the kinase. acs.org Additionally, some naphthyridine derivatives act as inhibitors of topoisomerase I and/or IIα, enzymes involved in DNA replication and repair, leading to cytotoxic effects against cancer cells. mdpi.com The substitution pattern on the naphthyridine core, including the presence and position of halogen atoms, can significantly influence the inhibitory activity against these enzymes. mdpi.com

In Vitro Cytotoxicity Against Various Cancer Cell Lines

Direct in vitro cytotoxicity data for this compound against cancer cell lines is not extensively reported in the available scientific literature. However, the 1,7-naphthyridine scaffold is a core component of various compounds that have demonstrated significant anticancer properties.

For instance, the natural 1,7-naphthyridine alkaloid, Bisleuconothine A, has shown notable antiproliferative activity against several human colon cancer cell lines. mdpi.com It reportedly inhibits the WNT signaling pathway and induces cell cycle arrest at the G0/G1 phase. mdpi.com Another naturally derived 1,7-naphthyridine compound, 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f] Current time information in Pasuruan, ID.google.comnaphthyridine-2-one, has displayed anticancer potency against the HGC-27 human stomach carcinoma cell line. mdpi.comnih.gov

Furthermore, synthetic derivatives of the closely related 1,8-naphthyridine have been extensively studied. For example, certain 1,8-naphthyridine-3-carboxamide derivatives have exhibited high cytotoxicity against various cancer cell lines, including breast, oral, and colon cancer lines. researchgate.net

Table 1: In Vitro Cytotoxicity of Selected Naphthyridine Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Activity (IC₅₀) |

|---|---|---|

| Bisleuconothine A | SW480, HCT116, HT29, SW620 (Colon) | 2.74 µM, 3.18 µM, 1.09 µM, 3.05 µM respectively mdpi.com |

| 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f] Current time information in Pasuruan, ID.google.comnaphthyridine-2-one | HGC-27 (Stomach) | Potent anticancer activity mdpi.comnih.gov |

| 1,8-Naphthyridine-3-carboxamide derivative (Compound 12) | HBL-100 (Breast) | 1.37 µM researchgate.net |

| 1,8-Naphthyridine-3-carboxamide derivative (Compound 17) | KB (Oral) | 3.7 µM researchgate.net |

| 1,8-Naphthyridine-3-carboxamide derivative (Compound 22) | SW-620 (Colon) | 3.0 µM researchgate.net |

Topoisomerase II Inhibition

There is no direct evidence in the reviewed literature to suggest that this compound is a topoisomerase II inhibitor. However, the broader naphthyridine class of compounds has been a significant source of topoisomerase inhibitors.

Topoisomerases are crucial enzymes that regulate DNA topology and are validated targets for cancer chemotherapy. nih.gov The 1,8-naphthyridine derivative, Voreloxin, is a known topoisomerase II inhibitor that has been under clinical investigation for the treatment of acute myeloid leukemia. ekb.eg Other antibacterial agents with the 1,8-naphthyridine core, such as Gemifloxacin and Trovafloxacin, also target DNA gyrase and topoisomerase IV, which are bacterial enzymes functionally similar to topoisomerase II. nih.gov

In the realm of 1,7-naphthyridines, synthetic strategies have been developed to create fused pentacyclic scaffolds, such as 13H-benzo[f]chromeno[4,3-b] Current time information in Pasuruan, ID.google.comnaphthyridines, which were designed as potential topoisomerase IIα inhibitors. nih.govmdpi.com This indicates that the 1,7-naphthyridine scaffold can be a suitable framework for the development of such enzyme inhibitors.

Anti-inflammatory and Analgesic Effects

The related 1,8-naphthyridine scaffold is also well-documented for its anti-inflammatory and analgesic activities. researchgate.net Derivatives of 1,8-naphthyridine have been synthesized and evaluated for their ability to modulate inflammatory responses. researchgate.net

Antiviral Properties

Direct antiviral testing of this compound has not been reported in the reviewed scientific literature. However, the naphthyridine scaffold is recognized for its potential in the development of antiviral agents. researchgate.net Various derivatives of naphthyridine have demonstrated activity against a range of viruses, establishing this heterocyclic system as a pharmacophore of interest in antiviral drug discovery. researchgate.net

Neurological Applications

Potential in Alzheimer's Disease and Other Neurodegenerative Disorders

The most significant role identified for this compound is as a key chemical intermediate in the synthesis of compounds with potential therapeutic applications in Alzheimer's disease and other neurodegenerative disorders.

Patents have disclosed the use of this compound in the preparation of inhibitors of beta-secretase (BACE1). google.comlookchem.com BACE1 is an enzyme that plays a critical role in the formation of amyloid-beta plaques, a primary pathological hallmark of Alzheimer's disease. google.com By inhibiting BACE1, these compounds aim to reduce the production of amyloid-beta, thereby potentially slowing the progression of the disease. lookchem.com

The broader naphthyridine class has also been explored for other neurological applications. For instance, a 1-(2-fluorobenzyl)-3-(2-tolyl)-1,8-naphthyridin-2(1H)-one derivative has been investigated for the treatment of Alzheimer's disease. semanticscholar.org Additionally, certain naphthyridine derivatives are being explored for their potential in treating other neurodegenerative conditions like Parkinson's and Huntington's diseases. google.com

Ligands for Neurotransmitter Receptors (e.g., Substance P receptors, Adenosine (B11128) A2A receptors)

There is no direct evidence to confirm that this compound acts as a ligand for Substance P or adenosine A2A receptors. However, research into related naphthyridine compounds suggests that this scaffold can interact with these receptor systems.

Adenosine A2A Receptors: The adenosine A2A receptor is a G-protein-coupled receptor that has been a target for the treatment of various conditions, including Parkinson's disease, inflammation, and cancer. google.com Some 1,8-naphthyridine derivatives have been reported to interact with adenosine receptors, including the A1 and A2A subtypes. semanticscholar.org The development of A2A receptor antagonists is an active area of research, with various heterocyclic scaffolds, including naphthyridines, being investigated. nih.gov

Substance P (Tachykinin NK1) Receptors: The tachykinin NK1 receptor, for which Substance P is the endogenous ligand, is involved in pain, inflammation, and mood disorders. A study on axially chiral 1,7-naphthyridine-6-carboxamide derivatives has identified them as orally active tachykinin NK1 receptor antagonists. acs.org This demonstrates that the 1,7-naphthyridine scaffold can be effectively utilized to design ligands for this receptor.

Other Pharmacological Activities

Beyond primary applications, the 1,7-naphthyridine core is associated with a spectrum of other pharmacological activities.

Certain derivatives of the 1,7-naphthyridine scaffold have been identified as possessing potent anticholinergic effects. google.com Research outlined in patent literature indicates that various compounds within this chemical family are capable of acting on cholinergic systems. google.comgoogleapis.com These findings suggest their potential utility in conditions where modulation of acetylcholine-mediated signaling is therapeutically beneficial. google.com The inventors of one patent synthesized a variety of 1,7-naphthyridine derivatives and, upon studying their pharmacological effects, found that the novel compounds demonstrated strong anticholinergic and anti-acetylcholine activities. google.com

The same body of research that identified anticholinergic effects also highlighted the cardiotonic and diuretic properties of certain 1,7-naphthyridine derivatives. google.comgoogleapis.com The inventors noted that these compounds could be useful for circulatory organ-related conditions, such as heart diseases and hypertension. google.com This suggests a potential role for the 1,7-naphthyridine skeleton in the development of agents for cardiovascular support and fluid management. google.com

While direct studies on this compound's enzyme inhibition are not extensively detailed, research into the closely related Current time information in Pasuruan, ID.nih.gov-naphthyridine scaffold provides significant insights into the potential of this compound class as enzyme inhibitors. nih.govresearchgate.netnih.gov Specifically, derivatives of Current time information in Pasuruan, ID.nih.gov-naphthyridine have been evaluated as potent dual inhibitors of carbonic anhydrases (CAs) and alkaline phosphatases (ALPs), two enzyme families implicated in conditions like rheumatoid arthritis. nih.govnih.gov

Carbonic anhydrases are involved in fundamental biological processes, including acid-base balance and electrolyte secretion, while alkaline phosphatases play a crucial role in bone mineralization. researchgate.netnih.gov Studies on a series of Current time information in Pasuruan, ID.nih.gov-naphthyridine derivatives (compounds 1a-1l) demonstrated significant inhibitory activity against various isozymes of both enzymes. nih.govnih.gov For instance, compound 1g was the most potent inhibitor against CA-IX with an IC₅₀ value of 0.11 ± 0.03 µM, while compound 1b was a highly effective inhibitor of bovine tissue-nonspecific alkaline phosphatase (b-TNAP) with an IC₅₀ of 0.122 ± 0.06 µM. researchgate.netnih.gov These derivatives proved to be 100 to 800 times more potent than standard ALP inhibitors like Levamisole and L-phenylalanine. researchgate.net

Table 1: Inhibitory Activity (IC₅₀ in µM) of Selected Current time information in Pasuruan, ID.nih.gov-Naphthyridine Derivatives Against Carbonic Anhydrase and Alkaline Phosphatase Isozymes

| Compound | CA-II | CA-IX | CA-XII | b-TNAP | c-IAP |

| 1a | 1.11 ± 0.13 | 0.61 ± 0.11 | 0.32 ± 0.07 | 0.210 ± 0.01 | 0.180 ± 0.08 |

| 1b | >50 | 0.89 ± 0.14 | 0.91 ± 0.13 | 0.122 ± 0.06 | 0.201 ± 0.01 |

| 1e | 0.44 ± 0.19 | 0.52 ± 0.09 | 0.77 ± 0.11 | 0.130 ± 0.04 | 0.107 ± 0.02 |

| 1g | 1.61 ± 0.26 | 0.11 ± 0.03 | 0.54 ± 0.09 | 0.165 ± 0.01 | 0.154 ± 0.01 |

| Acetazolamide | 0.95 ± 0.15 | 0.03 ± 0.01 | 0.08 ± 0.02 | - | - |

| Levamisole | - | - | - | 27.30 ± 1.20 | - |

| L-phenylalanine | - | - | - | - | 98.40 ± 2.50 |

Data sourced from a study on Current time information in Pasuruan, ID.nih.gov-naphthyridine derivatives. nih.gov This table illustrates the potential of the related naphthyridine scaffold. c-IAP refers to calf-intestinal alkaline phosphatase.

The 1,7-naphthyridine scaffold is a crucial component in the synthesis of novel immunomodulatory agents. google.comgoogle.com Specifically, this compound is explicitly cited as a key intermediate in the preparation of compounds designed to modulate the immune system for the treatment of diseases like cancer and infections. google.comgoogle.com These compounds function by targeting immune checkpoints, such as the PD-1/PD-L1 pathway, which is a critical mechanism cancer cells use to evade the immune system. google.com By blocking inhibitory signals, these agents can restore the activation of T-cells, promoting an anti-tumor immune response. google.com The versatility of the 1,7-naphthyridine ring structure, particularly with reactive sites at the 3- and 8-positions, provides a convenient foundation for developing these complex immunomodulators. google.com

Mechanistic Studies and Target Identification

Elucidation of Molecular Pathways and Cellular Targets

There is no specific information available in the reviewed literature detailing the molecular pathways or cellular targets affected by 3-Bromo-8-chloro-1,7-naphthyridine.

Enzyme Inhibition Assays

No data from enzyme inhibition assays specifically for this compound has been found in public research databases. While related naphthyridine compounds have been identified as inhibitors of various enzymes, such as BACE-1, this has not been demonstrated for this specific compound.

Receptor Binding Studies

Information regarding receptor binding studies for this compound is not present in the available scientific literature.

Gene Expression and Proteomic Analysis in Response to Compound Treatment

There are no published studies on the gene expression or proteomic profiles of cells treated with this compound.

In Vivo Studies (Preclinical Models) for Efficacy and Safety

No preclinical in vivo studies for this compound, in terms of either efficacy or safety, have been reported in the public domain.

Future Directions and Therapeutic Implications

Design and Synthesis of Novel Analogs with Enhanced Activity and Selectivity

The core structure of 3-bromo-8-chloro-1,7-naphthyridine offers multiple sites for chemical modification, allowing for the systematic design and synthesis of new analogs. Researchers can explore how substitutions at the bromo and chloro positions, as well as on the naphthyridine rings, affect the compound's biological activity. The goal is to create derivatives with enhanced potency against specific molecular targets while minimizing off-target effects. For instance, structure-activity relationship (SAR) studies on various naphthyridine derivatives have shown that specific substitutions can significantly impact their anticancer and antimicrobial properties. researchgate.netnih.gov

A key strategy involves the use of computational modeling and docking studies to predict how different functional groups will interact with the target protein's binding site. This in silico approach helps to prioritize the synthesis of compounds that are most likely to have the desired biological activity. For example, molecular dynamics simulations have been used to assess the binding stability of 1,8-naphthyridine (B1210474) hybrids as potential antituberculosis agents. researchgate.net The synthesis of these novel analogs often involves multi-step reaction sequences, which can present challenges related to regioselectivity and functional group compatibility. researchgate.net

Exploration of Combination Therapies

The potential of this compound and its derivatives in combination with existing drugs is a promising area of investigation. This approach can lead to synergistic effects, where the combined therapeutic effect is greater than the sum of the individual effects. Combination therapies can also help to overcome drug resistance, a major challenge in the treatment of cancer and infectious diseases.

For example, studies on other naphthyridine derivatives have shown synergistic effects when combined with fluoroquinolone antibiotics against multi-resistant bacteria. mdpi.com In cancer therapy, combining a naphthyridine-based compound with a traditional chemotherapeutic agent could allow for lower doses of each drug, potentially reducing toxicity and side effects. Research into the combination of 1,6-naphthyridine (B1220473) derivatives with ganciclovir (B1264) has shown a synergistic antiviral effect against human cytomegalovirus (HCMV). nih.gov

Development of this compound as a Lead Compound

A lead compound is a chemical starting point for the development of a new drug. This compound has been identified as a promising lead compound due to its versatile chemical structure and a wide range of biological activities reported for the broader naphthyridine class, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netgoogle.com The process of lead optimization involves modifying the structure of the lead compound to improve its efficacy, selectivity, and pharmacokinetic properties.

For example, a novel 1,7-naphthyridine (B1217170) scaffold has been identified as a lead compound for the development of SOS1 inhibitors for the treatment of KRAS-mutated cancers. nih.gov The development of this lead compound involved a scaffold hopping strategy to design and synthesize a series of novel derivatives with potent activities. nih.gov The ultimate goal is to develop a drug candidate with a favorable safety profile and the desired therapeutic effect.

Potential for Diagnostic and Imaging Applications (e.g., Radioligands)

The development of radiolabeled versions of this compound could open up new avenues for its use in medical diagnostics and imaging. By incorporating a radioactive isotope, such as carbon-11 (B1219553) or fluorine-18 (B77423), into the molecule, it can be used as a tracer in Positron Emission Tomography (PET) scanning. PET is a powerful imaging technique that allows for the visualization and quantification of biological processes in the body.

Radiolabeled naphthyridine derivatives have been explored as potential PET radiotracers for imaging various targets in the brain, including those involved in Alzheimer's disease. iu.edu For example, a fluorine-18 labeled isoquinoline (B145761) derivative, which shares structural similarities with the naphthyridine core, has shown promise as a tau PET imaging tracer. researchgate.net The development of a specific radioligand based on the this compound scaffold could enable the non-invasive study of its target engagement and biodistribution in living organisms, providing valuable information for drug development. The synthesis of such radioligands requires specialized chemical methods to incorporate the radioisotope efficiently and with high purity. nih.gov

Addressing Challenges in Drug Development for Naphthyridine Derivatives

Despite their therapeutic potential, the development of naphthyridine derivatives into clinically approved drugs faces several challenges. These hurdles often relate to their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Poor aqueous solubility and high protein binding are common issues that can limit the bioavailability and efficacy of these compounds. tandfonline.com

Overcoming these challenges requires a multidisciplinary approach, integrating medicinal chemistry, pharmacology, and formulation science. Strategies to improve the drug-like properties of naphthyridine derivatives include modifying their chemical structure to enhance solubility and reduce protein binding, as well as developing advanced drug delivery systems. For instance, the synthesis of various 1,8-naphthyridine derivatives has been undertaken to improve their pharmacokinetic profiles. tandfonline.com Furthermore, the synthesis of complex naphthyridine structures can be challenging, requiring multiple steps and careful control of reaction conditions. researchgate.net Addressing these synthetic and formulation challenges is crucial for the successful translation of promising naphthyridine-based compounds from the laboratory to the clinic.

Q & A

Q. What are the optimal storage conditions for 3-Bromo-8-chloro-1,7-naphthyridine to ensure stability in laboratory settings?

this compound should be stored under inert gas (nitrogen or argon) at 2–8°C to prevent degradation. Exposure to sunlight, high temperatures, or oxidizing agents must be avoided due to its sensitivity to environmental factors . Analytical studies indicate that improper storage can lead to halogen displacement or ring oxidation, altering reactivity in downstream syntheses.

Q. What synthetic routes are available for preparing this compound?

The compound is typically synthesized via halogenation of the naphthyridine core. Key methods include:

- Nucleophilic substitution : Reacting 1,7-naphthyridine derivatives with bromine and chlorine sources under controlled conditions.

- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura couplings using bromo/chloro-substituted boronic acids (e.g., 2-chlorophenylboronic acid) .

Optimal yields (>70%) are achieved using polar aprotic solvents (DMF or DMSO) at 80–100°C .

Q. How can researchers confirm the purity and identity of synthesized this compound?

- Analytical Techniques :

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in substitution reactions?

The bromine atom at C3 undergoes nucleophilic substitution more readily than the chlorine at C8 due to lower bond dissociation energy (Br: 65 kcal/mol vs. Cl: 81 kcal/mol). In amination reactions with potassium amide, tele-amination dominates at C8, while minor Chichibabin pathways form 8-amino derivatives. Kinetic studies show a 50% faster reaction rate compared to 5-chloro analogs .

Q. How does the electronic structure of this compound influence its biological interactions?

The electron-withdrawing halogens create a π-deficient aromatic system, enhancing binding to enzyme active sites via:

Q. What strategies resolve contradictions in reported biological activity data for halogenated naphthyridines?

Discrepancies in IC₅₀ values or enzyme inhibition profiles often arise from:

- Experimental variables : Solvent polarity (e.g., DMSO vs. ethanol) altering compound solubility.

- Assay conditions : ATP concentration in kinase assays (1 mM vs. 10 µM).

Robust protocols include using standardized buffers (e.g., Tris-HCl, pH 7.4) and validating results via orthogonal methods (SPR vs. fluorescence polarization) .

Q. How can computational modeling guide the optimization of this compound derivatives?

- DFT Calculations : Predict regioselectivity in substitution reactions (e.g., Fukui indices identify C3 as most electrophilic).

- Molecular Docking : Simulate binding to EGFR or Aurora kinases to prioritize substituents (e.g., methoxy groups at C5 improve affinity by 2-fold) .

Methodological Considerations

Q. What are best practices for scaling up this compound synthesis without compromising yield?

- Catalyst Optimization : Use Pd/C (5% loading) under high-pressure hydrogenation (10–15 bar) to reduce byproducts.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity. Pilot batches >10 g require continuous-flow reactors to maintain thermal control .

Q. How to analyze halogen-dependent stability in biological assays?

- Accelerated Degradation Studies : Incubate at 37°C in PBS (pH 7.4) for 72 hours. Monitor via LC-MS for dehalogenation products (e.g., 8-hydroxy derivatives).

- Mass Balance : >90% recovery indicates assay-compatible stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.